3-Chloro-6-fluoro-2-hydroxyphenylboronic acid
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Overview
Description
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO3 and a molecular weight of 190.37 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of chloro, fluoro, and hydroxy groups on the phenyl ring makes this compound unique and valuable for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3-chloro-6-fluoro-2-hydroxyphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, and water at 80-100°C.
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3 in solvents like DMF or DMSO.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Chloro-6-fluoro-2-oxophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-2-hydroxyphenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and drug development . The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid
- 2-Fluoro-6-hydroxyphenylboronic acid
- 3-Hydroxyphenylboronic acid
Uniqueness
3-Chloro-6-fluoro-2-hydroxyphenylboronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhances its reactivity and specificity in various chemical reactions. This makes it more versatile compared to similar compounds that lack these substituents .
Properties
Molecular Formula |
C6H5BClFO3 |
---|---|
Molecular Weight |
190.37 g/mol |
IUPAC Name |
(3-chloro-6-fluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BClFO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10-12H |
InChI Key |
ZIQRSOWCRHYXEX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1O)Cl)F)(O)O |
Origin of Product |
United States |
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